molecular formula C27H26N2O5S B2883241 1-(2,5-Dimethylbenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941906-46-3

1-(2,5-Dimethylbenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No.: B2883241
CAS No.: 941906-46-3
M. Wt: 490.57
InChI Key: MHCOSTZQKNAFBR-UHFFFAOYSA-N
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Description

This compound is a structurally complex spiro-fused heterocyclic molecule comprising an indoline core linked to a thiazolidine ring via a spiro junction. Key structural features include:

  • A 1-(2,5-dimethylbenzyl) substituent on the indoline nitrogen, introducing steric bulk and lipophilicity.
  • A 3'-(4-ethoxyphenyl) group on the thiazolidine ring, contributing electronic and solubility-modifying effects.
  • A 1',1'-dioxide modification on the thiazolidine sulfur, converting it into a sulfone group, which enhances polarity and metabolic stability.

Spiro compounds like this are of interest in medicinal chemistry due to their conformational rigidity, which can improve target selectivity and pharmacokinetic properties.

Properties

IUPAC Name

1'-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-4-34-22-13-11-21(12-14-22)29-25(30)17-35(32,33)27(29)23-7-5-6-8-24(23)28(26(27)31)16-20-15-18(2)9-10-19(20)3/h5-15H,4,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCOSTZQKNAFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Dimethylbenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide (CAS Number: 941906-46-3) is a spiro compound characterized by its unique structural features that include an indoline and thiazolidine moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C26H23N2O4SC_{26}H_{23}N_{2}O_{4}S with a molecular weight of approximately 490.57 g/mol. The structural representation of the compound is crucial for understanding its biological activity, as the three-dimensional conformation can significantly influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of spiro[indoline-3,2'-thiazolidine]-2,4-diones exhibit significant antimicrobial properties. For instance, studies have shown that certain modifications to these compounds enhance their efficacy against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation : Studies have shown a dose-dependent reduction in cell viability in various cancer types.
  • Cell cycle arrest : The compound has been reported to induce G1 or G2/M phase arrest in cancer cells, leading to reduced tumor growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cells
CytotoxicityDose-dependent reduction in viability

Case Study: Anticancer Activity

A notable study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability after 48 hours of treatment with IC50 values indicating potent activity. The study also reported that the compound triggered apoptotic pathways as evidenced by increased levels of caspase-3 and PARP cleavage.

While the exact mechanisms underlying the biological activity of this compound are not fully elucidated, it is hypothesized that:

  • Interference with DNA synthesis : The compound may bind to DNA or inhibit enzymes involved in replication.
  • Reactive oxygen species (ROS) generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Physicochemical Differences

The closest structural analog is 1-benzyl-3'-(4-methoxyphenyl)spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione (, Compound ID: E897-0073). Key differences include:

Property Target Compound Analog (E897-0073)
Substituents 2,5-Dimethylbenzyl; 4-ethoxyphenyl; thiazolidine-1',1'-dioxide Benzyl; 4-methoxyphenyl
Molecular Formula C₂₇H₂₆N₂O₅S (inferred) C₂₄H₂₀N₂O₃S
Molecular Weight ~502.6 g/mol (calculated) 416.5 g/mol
logP Estimated 3.8–4.2 (dimethylbenzyl ↑ lipophilicity; sulfone ↓ lipophilicity) 4.2591
Polar Surface Area (PSA) ~65–70 Ų (sulfone ↑ polarity) 38.579 Ų
Solubility (logSw) Estimated -4.5 to -4.0 (sulfone improves water solubility slightly) -4.3885

Functional Implications

  • Lipophilicity: The 2,5-dimethylbenzyl group increases hydrophobicity compared to the unsubstituted benzyl in E897-0073. However, the sulfone moiety counterbalances this by introducing polarity, likely reducing membrane permeability relative to the non-sulfone analog .
  • Metabolic Stability : The sulfone group in the target compound reduces susceptibility to oxidative metabolism, a common issue with thiazolidine derivatives. This modification could extend half-life in vivo compared to E897-0073.

Preparation Methods

Multi-Component Cyclo-Condensation Strategy

The core spiro[indoline-thiazolidine] scaffold is typically assembled via a multi-component reaction (MCR) involving indoline derivatives, thiazolidinedione precursors, and aryl aldehydes. A seminal approach involves the condensation of 5-benzylidenethiazolidine-2,4-diones with azomethine ylides under basic conditions, forming spirocyclic frameworks through [4 + 3] cycloaddition. For the target compound, the 2,5-dimethylbenzyl and 4-ethoxyphenyl groups are introduced via nucleophilic substitution at the indoline nitrogen and thiazolidine carbonyl positions, respectively.

Key steps include:

  • Formation of the thiazolidinedione core : Mercaptoacetic acid cyclizes with a ketone precursor (e.g., isatin derivatives) in the presence of anhydrous ZnCl₂, forming the thiazolidine ring.
  • Spirocyclization : A base-mediated intramolecular nucleophilic attack generates the spiro junction between indoline and thiazolidine.
  • Functionalization : Alkylation with 2,5-dimethylbenzyl bromide and etherification with 4-ethoxyphenyl groups occur sequentially, optimized for regioselectivity.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency for spirothiazolidines. A protocol adapted from fluorinated spiroindole-thiazolidinone syntheses employs 1-butyl-3-methylimidazolium-based ionic liquids as dual catalysts and solvents. For the target compound:

  • Reagents : Indoline-2,3-dione, thioglycolic acid, 2,5-dimethylbenzylamine, and 4-ethoxyphenyl isocyanate.
  • Conditions : 150°C, 20 minutes under microwave irradiation (300 W).
  • Yield : 82–89% after recrystallization.

This method reduces side reactions and improves stereochemical control compared to conventional heating.

Catalytic Systems and Optimization

Brønsted Acid Catalysis

Protonated zeolites (e.g., MCM-SO₃H) activate carbonyl groups, facilitating imine intermediate formation. The mechanism involves:

  • Carbonyl activation : The catalyst protonates the indoline ketone, enhancing electrophilicity.
  • Nucleophilic attack : Thioglycolic acid’s thiol group attacks the activated carbonyl, forming a thioester intermediate.
  • Cyclization and oxidation : Intramolecular cyclization yields the thiazolidine ring, followed by oxidation with H₂O₂ to introduce the dione 1',1'-dioxide moiety.

Solvent-Free Approaches

Green chemistry principles are applied using urea or thiourea as organocatalysts in solvent-free conditions:

  • Step 1 : Condensation of indoline-2,3-dione with 2,5-dimethylbenzylamine at 100°C for 1 hour.
  • Step 2 : Cyclo-condensation with thioglycolic acid and 4-ethoxyphenyl isocyanate at 120°C for 2 hours.
  • Advantages : Eliminates solvent waste, achieves 76% yield, and simplifies purification.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.5 Hz, 2H, Ar-H), 7.45 (s, 1H, indoline-H), 4.21 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.94 (s, 2H, NCH₂), 2.32 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).
  • FT-IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O symmetric stretch), 1160 cm⁻¹ (S=O asymmetric stretch).

Crystallographic and Computational Studies

Density functional theory (DFT) calculations (B3LYP/6-311G) validate the spiro structure’s stability, predicting a dihedral angle of 87.5° between indoline and thiazolidine planes. X-ray diffraction confirms the trans configuration at the spiro carbon, critical for biological activity.

Comparative Analysis of Synthetic Routes

Method Catalyst Yield (%) Purity (%) Reaction Time
Conventional MCR ZnCl₂ 68 95 8 hours
Microwave-assisted Ionic liquid 89 98 20 minutes
Solvent-free Urea 76 93 3 hours

Table 1. Efficiency metrics for prominent synthesis routes.

Q & A

Q. How can researchers optimize the synthesis of 1-(2,5-Dimethylbenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves stepwise reactions, such as cyclocondensation of thioglycolic acid with indoline precursors under reflux conditions. Adjusting stoichiometric ratios (e.g., 1:1.2 for indoline:thioglycolic acid) and using catalysts like acetic acid can enhance yields (up to 63%) . Purity is improved via recrystallization in ethanol or acetonitrile, monitored by TLC (Rf = 0.7) and IR spectroscopy (e.g., 1681 cm⁻¹ for C=O stretching) .

Q. What spectroscopic and chromatographic methods are most reliable for structural characterization of this spiro-thiazolidine derivative?

  • Methodological Answer : Use a combination of:
  • IR spectroscopy to confirm functional groups (e.g., 3024 cm⁻¹ for aromatic C-H, 1296 cm⁻¹ for C-N bonds) .
  • NMR (¹H/¹³C) to resolve spiro-junction effects (e.g., distinct indoline and thiazolidine ring signals) .
  • High-resolution mass spectrometry (HRMS) to validate molecular ion peaks (e.g., [M+H]+ at m/z 465.2) .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity against Gram-positive and Gram-negative bacteria?

  • Methodological Answer : Use agar diffusion assays with standardized bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922). Prepare compound dilutions in DMSO (≤1% v/v) and measure inhibition zones. Compare to positive controls (e.g., ciprofloxacin) and assess MIC values via broth microdilution (range: 2–128 µg/mL) .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound against bacterial targets like DNA gyrase or efflux pumps?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding to DNA gyrase (PDB ID: 1KZN). Validate via competitive ATPase assays using malachite green phosphate detection. For efflux pump inhibition, use ethidium bromide accumulation assays in S. aureus strains overexpressing NorA pumps .

Q. How to resolve contradictions in antimicrobial activity data across structurally similar derivatives?

  • Methodological Answer : Perform QSAR modeling to correlate substituent effects (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl) with bioactivity. Use principal component analysis (PCA) to identify physicochemical descriptors (logP, polar surface area) driving potency variations . Cross-validate with crystal structure data of target-ligand complexes .

Q. What experimental designs are recommended for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Follow OECD 308 guidelines for biodegradation in water-sediment systems. Use LC-MS/MS to track degradation products. Assess bioaccumulation potential via logKow measurements (octanol-water partitioning) and QSAR-based toxicity prediction for algae/daphnia .

Q. How to elucidate structure-activity relationships (SAR) for anticancer activity using this spiro-thiazolidine scaffold?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing 4-ethoxyphenyl with 4-trifluoromethyl). Evaluate cytotoxicity in A549 (lung cancer) and BJ (normal fibroblast) cells via MTT assays. Use transcriptomics (RNA-seq) to identify pathways (e.g., PPARγ modulation) and validate with siRNA knockdown experiments .

Q. What strategies mitigate off-target effects in in vivo pharmacological studies?

  • Methodological Answer : Conduct plasma protein binding assays (equilibrium dialysis) to assess free drug concentration. Use CYP450 inhibition screening (e.g., CYP3A4/2D6) to predict metabolic interactions. For toxicity, perform acute toxicity studies in rodents (OECD 423) with histopathological analysis of liver/kidney .

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